molecular formula C11H11F3N2O3 B1673489 Flutamide CAS No. 13311-84-7

Flutamide

Cat. No.: B1673489
CAS No.: 13311-84-7
M. Wt: 276.21 g/mol
InChI Key: MKXKFYHWDHIYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Flutamide is a nonsteroidal antiandrogen . Its primary target is the androgen receptor (AR), which is a nuclear receptor that is activated by binding to androgens, such as testosterone and dihydrotestosterone . The AR plays a crucial role in the development and maintenance of male sexual characteristics .

Mode of Action

This compound acts as a selective antagonist of the androgen receptor . It competes with endogenous and exogenous testosterone for binding to the AR . By doing so, it prevents the effects of these androgens and inhibits the stimulation of prostate cancer cells to grow . Moreover, this compound is a potent inhibitor of testosterone-stimulated prostatic DNA synthesis .

Biochemical Pathways

This compound exerts its antiandrogenic action by inhibiting androgen uptake and/or by inhibiting nuclear binding of androgen in target tissues . This results in a decrease in testosterone-stimulated prostatic DNA synthesis

Pharmacokinetics

This compound is administered orally and is rapidly absorbed from the gastrointestinal tract . It undergoes extensive first-pass metabolism in the liver, producing several metabolites . The major metabolites are 2-hydroxythis compound and the hydrolysis product 3-trifluoromethyl-4-nitroaniline . This compound and its active form stay in the body for a relatively short time, which makes it necessary to take this compound multiple times per day .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the prostate gland. By blocking the action of androgens, this compound prevents the stimulation of prostate cancer cells, thereby inhibiting their growth . This results in a reduction in the size of the prostate gland in conditions such as benign prostate hyperplasia and prostate cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism and effectiveness of this compound. Additionally, individual patient characteristics, such as liver function, can impact the metabolism and excretion of this compound . .

Biochemical Analysis

Biochemical Properties

Flutamide demonstrates potent antiandrogenic effects . It exerts its antiandrogenic action by inhibiting androgen uptake and/or by inhibiting nuclear binding of androgen in target tissues . This compound blocks the action of both endogenous and exogenous testosterone by binding to the androgen receptor .

Cellular Effects

This compound has been shown to interfere with testosterone at the cellular level . It can complement medical castration achieved with LHRH-agonists which suppresses testicular androgen production by inhibiting luteinizing hormone secretion . In animal studies, this compound demonstrates potent antiandrogenic effects .

Molecular Mechanism

This compound acts as a selective antagonist of the androgen receptor (AR), competing with androgens like testosterone and dihydrotestosterone (DHT) for binding to ARs in tissues like the prostate gland . By doing so, it prevents their effects and stops them from stimulating prostate cancer cells to grow .

Temporal Effects in Laboratory Settings

This compound undergoes extensive first-pass metabolism, and its major metabolites are 2-hydroxythis compound and the hydrolysis product 3-trifluoromethyl-4-nitroaniline . Over time, these metabolites can have different effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . At high doses, this compound shows potent antiandrogenic effects, but at lower doses, the effects may be less pronounced .

Metabolic Pathways

This compound is metabolized by CYP1A2 in the liver during first-pass metabolism to its main metabolite hydroxythis compound . This metabolite accounts for 23% of an oral dose of this compound one hour post-ingestion .

Transport and Distribution

This compound is absorbed from the gastrointestinal tract with a tmax of about 2 hours . While this compound concentration is generally low in all tissues examined, the metabolite SCH 16423 is present in concentrations up to 70 times the this compound content by six hours after dosing .

Subcellular Localization

Given its mechanism of action, it is likely that this compound and its active metabolites are localized in the cytoplasm where they can interact with androgen receptors .

Chemical Reactions Analysis

Types of Reactions: Flutamide undergoes various chemical reactions, including hydrolysis, reduction, and oxidation. It is metabolized in the liver, producing several metabolites, including 4-nitro-3-(trifluoromethyl)phenylamine and 2-amino-5-nitro-4-(trifluoromethyl)phenol .

Common Reagents and Conditions:

    Hydrolysis: Involves the use of water and acidic or basic conditions.

    Reduction: Typically employs reducing agents such as iron powder.

    Oxidation: Can occur in the presence of oxidizing agents like nitrosonitric acid.

Major Products:

Scientific Research Applications

Flutamide has a wide range of scientific research applications:

Properties

IUPAC Name

2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-7-3-4-9(16(18)19)8(5-7)11(12,13)14/h3-6H,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXKFYHWDHIYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7032004
Record name Flutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7032004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Flutamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014642
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>41.4 [ug/mL] (The mean of the results at pH 7.4), 5.66e-03 g/L
Record name SID49675006
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Flutamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00499
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flutamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014642
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Flutamide is a nonsteroidal antiandrogen that blocks the action of both endogenous and exogenous testosterone by binding to the androgen receptor. In addition Flutamide is a potent inhibitor of testosterone-stimulated prostatic DNA synthesis. Moreover, it is capable of inhibiting prostatic nuclear uptake of androgen.
Record name Flutamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00499
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

13311-84-7
Record name Flutamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13311-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flutamide [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013311847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flutamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00499
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name flutamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757817
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name flutamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147834
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name flutamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Flutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7032004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flutamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.024
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76W6J0943E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Flutamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014642
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

111.5-112.5, 111 - 113 °C
Record name Flutamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00499
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flutamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014642
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a stirred, cooled solution of 100 g. of 4-nitro-3-trifluoromethylaniline in 400 ml. of pyridine, slowly and in a dropwise fashion, add 54 g. of isobutyrylchloride and then heat the reaction mixture on a steam bath for 1.5 hours. Cool and pour the resulting mixture into ice-water, filter and water-wash the crude anilide, crystallize the product of this example from benzene to obtain analytically pure material, m.p. 111.5°-112.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Add portion-wise 57.5 g. of m-trifluoromethyl isobutyranilide to 260 ml. of 15-18% oleum while maintaining the internal temperature at about 5° C. To this mixture add drop-wise 20 g. of 90% nitric acid with stirring. Stir at about 5° C. for 2 hours and pour into about 11/2 liters of ice and water with stirring. Collect the 3'-trifluoromethyl-4'-nitro-isobutyranilide by filtration and wash with water until substantially free of excess acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flutamide
Reactant of Route 2
Reactant of Route 2
Flutamide
Reactant of Route 3
Reactant of Route 3
Flutamide
Reactant of Route 4
Reactant of Route 4
Flutamide
Reactant of Route 5
Reactant of Route 5
Flutamide
Reactant of Route 6
Reactant of Route 6
Flutamide
Customer
Q & A

A: Flutamide functions as a nonsteroidal pure antiandrogen. It achieves this by competitively binding to androgen receptors (AR), effectively blocking the binding of endogenous androgens like dihydrotestosterone (DHT). [] This competitive inhibition disrupts the androgen signaling pathway. []

A: By blocking AR, this compound inhibits the uptake and binding of DHT to target cells. This interference with androgen action leads to a variety of effects, particularly on tissues with androgen-dependent growth and function, such as the prostate. [] this compound has been shown to decrease accessory sex organ weights, induce changes in LH and estradiol levels, and affect spermatogenesis. [, ]

A: this compound is represented by the molecular formula C11H11F3N2O3 and has a molecular weight of 276.21 g/mol. []

A: Yes, studies have utilized LC-MS and GC-MS spectrometry to analyze this compound. These techniques provide information on the mass-to-charge ratio of the molecule and its fragments, aiding in structural elucidation and identification. []

ANone: While specific information regarding material compatibility is limited in the provided research, the studies focus on this compound's biological activity and behavior in biological systems.

ANone: this compound is not recognized for catalytic properties. Its primary mode of action revolves around competitive binding to androgen receptors, rather than catalyzing chemical reactions.

ANone: While not explicitly detailed in the provided research, computational chemistry and modeling, such as QSAR (Quantitative Structure-Activity Relationship) models, can be valuable tools to predict the activity and properties of molecules like this compound. These methods could provide insights into its binding affinity, pharmacokinetic profile, and potential for structural optimization.

A: this compound is well-absorbed orally and undergoes extensive metabolism in the body. [, ] Its primary metabolite, 2-hydroxythis compound, is rapidly formed and primarily excreted through the kidneys. [, ]

A: this compound's efficacy has been extensively studied in both in vitro and in vivo settings. Researchers have used rat models to investigate its effects on testicular function, spermatogenesis, and reproductive organ development. [, , , , ] Additionally, clinical trials have demonstrated the efficacy of this compound in treating prostate cancer, either as monotherapy or in combination with other treatments like luteinizing hormone-releasing hormone (LHRH) agonists. [, , , , ]

A: Yes, clinical trials have compared this compound to other antiandrogens, such as chlormadinone acetate and bicalutamide. [, ] These trials aim to assess the relative efficacy, safety, and tolerability of different treatment options for conditions like prostate cancer.

A: A significant challenge in prostate cancer treatment is the development of resistance to antiandrogen therapies like this compound. [] One identified mechanism involves mutations in the androgen receptor (AR), particularly the T877A mutation. [, , ] This mutation alters the ligand specificity of the AR, enabling it to be activated by nonandrogenic compounds, including this compound itself, leading to treatment resistance. [, ]

A: Yes, there is evidence suggesting that the effectiveness of this compound can serve as a predictor for the response to subsequent therapies with novel androgen receptor-targeted agents like enzalutamide. [] Patients who respond well to this compound after initial maximum androgen blockade (MAB) tend to show a better response to enzalutamide, suggesting a potential link in resistance mechanisms. []

A: While this Q&A focuses on scientific aspects and not side effects, it's crucial to acknowledge that this compound can cause adverse effects, with hepatotoxicity being a significant concern. [, ] Research indicates a higher incidence of hepatotoxicity with this compound compared to other antiandrogens like cyproterone acetate. []

A: Researchers employ various analytical techniques to study this compound. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are commonly used to identify and quantify this compound and its metabolites in biological samples. [, ] These methods provide valuable information about the drug's pharmacokinetic profile and metabolic fate.

A: While detailed studies on this compound's dissolution rate and solubility are not included in the provided research, one study suggests that Consciousness Energy Healing Treatment might influence its solubility. [] This highlights the importance of investigating and optimizing drug formulation to enhance its dissolution and solubility, which are crucial factors influencing bioavailability and therapeutic efficacy.

ANone: While these are important considerations in drug development, the provided research primarily focuses on this compound's antiandrogenic activity, mechanism of action, and clinical efficacy in treating prostate cancer and other androgen-dependent conditions. Further research is necessary to thoroughly evaluate these specific aspects of this compound's profile.

A: Several alternatives and substitutes exist for this compound in managing prostate cancer, including other antiandrogens like bicalutamide, nilutamide, and cyproterone acetate. [, ] The choice of treatment often depends on factors like the stage of cancer, patient-specific characteristics, potential side effects, and treatment goals. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.